4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid is a synthetic organic compound. While not naturally occurring, its structure resembles components found in certain pharmaceuticals. Notably, it shares structural similarities with a portion of the drug (S)-trans-{4-[({2-[({1-[3,5-bis(trifluoromethyl)phenyl]ethyl}{5-[2-(methylsulfonyl)ethoxy]pyrimidine-2-yl}amino)methyl]-4-(trifluoromethyl)phenyl}(ethyl)amino)methyl]cyclohexyl} butanoic acid, which is investigated for its potential in treating metabolic disorders. [] This structural similarity highlights the compound's potential as a building block for developing novel pharmaceuticals or as a research tool for studying structure-activity relationships.
4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid is an organic compound characterized by its unique molecular structure and potential applications in various fields, particularly in organic synthesis and biological research. The compound has the molecular formula C₁₃H₁₉NO₄S and a CAS number of 1266484-24-5. It features a butanoic acid backbone that is substituted with a 3,5-dimethylphenyl group and a methylsulfonylamino group, making it a valuable building block in organic chemistry for synthesizing more complex molecules .
4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid is classified as an amino acid derivative due to the presence of the amino functional group. It also falls under the category of sulfonamide compounds due to the methylsulfonyl group, which imparts specific chemical reactivity and biological activity .
The synthesis of 4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid typically involves multi-step organic reactions. A common synthetic route includes:
Industrial production may utilize optimized reaction conditions to enhance yield and purity, including:
The molecular structure of 4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid consists of:
The compound's structural data includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine its spatial arrangement .
4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For instance:
The mechanism of action for 4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes or receptors where the compound acts as an inhibitor or modulator. The precise pathways and molecular interactions depend on the context of its application, such as enzyme inhibition or receptor binding studies.
While specific physical properties such as melting point and boiling point are not extensively detailed in available literature, it is essential to note that these properties are crucial for practical applications in synthesis and research.
Key chemical properties include:
Relevant analyses such as spectral data (NMR, IR) would provide further insights into its chemical behavior .
4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid has several applications in scientific research:
This compound exemplifies the intersection of organic chemistry and biological applications, highlighting its significance in both fields.
4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid represents a structurally intricate molecule characterized by three key moieties:
Its systematic IUPAC name, 4-(N-(3,5-dimethylphenyl)methylsulfonamido)butanoic acid, precisely defines the connectivity where the sulfonamide nitrogen bridges the aryl and alkyl components [1]. The CAS Registry Number (1266484-24-5) uniquely identifies this specific isomer among sulfonamide-functionalized butanoic acids [2]. Isomeric differentiation is critical: For example, meta-substituted dimethyl groups (as in this compound) create distinct steric and electronic environments compared to ortho- or para-substituted analogs. Additionally, regioisomers like 4-[(3-methoxyphenyl)carbamoyl]butanoic acid (PubChem CID: 96769775) demonstrate how positional changes alter molecular topology and biological interactions [3] [8]. The absence of chiral centers simplifies synthesis compared to stereoisomeric analogs like (4R)-4-amino-4-(3,5-dimethylphenyl)butanoic acid [3].
Table 1: Key Identifiers of 4-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]butanoic Acid
| Nomenclature System | Identifier |
|---|---|
| IUPAC Name | 4-(N-(3,5-dimethylphenyl)methylsulfonamido)butanoic acid |
| CAS Registry Number | 1266484-24-5 |
| Molecular Formula | C₁₃H₁₉NO₄S |
| InChI Key | GRZBARYJAHYSGW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1)N(S(=O)(=O)C)CCCC(=O)O)C |
This compound exemplifies a multifunctional synthon in drug discovery due to:
Structurally related compounds like 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid (EVT-1724425) showcase how analogous carboxylated scaffolds serve as cores for bioactive molecule design, particularly in anticancer and CNS-targeted agents [6]. The electron-withdrawing sulfonyl group adjacent to the nitrogen further modulates the compound’s reactivity profile compared to simple sulfonamides.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: